Phenylpropylamine derivative 1
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Overview
Description
Phenylpropylamine derivative 1, also known as ®-(+)-1-phenylpropylamine, is an organic compound with the chemical formula C9H13N. It is a chiral molecule, meaning it has a specific optical rotation and exists in two enantiomeric forms. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylpropylamine derivative 1 can be synthesized through several methods. One common approach involves the use of chiral catalysts or chiral ligands to promote asymmetric synthesis. For example, the reaction of benzyl cyanide with ammonia in the presence of a chiral catalyst can yield ®-(+)-1-phenylpropylamine . Another method involves the reduction of phenylpropanone using a chiral reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and high-pressure hydrogenation can enhance the efficiency and yield of the synthesis process . Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phenylpropylamine derivative 1 undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield phenylpropanolamine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, alcohols, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Phenylacetone
Reduction: Phenylpropanolamine
Substitution: Various substituted phenylpropylamine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylpropylamine derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenylpropylamine derivative 1 involves its interaction with specific molecular targets and pathways. It acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors . This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced adrenergic signaling . The compound’s effects on neurotransmitter systems make it a subject of interest in neuropharmacology research .
Comparison with Similar Compounds
Phenylpropylamine derivative 1 can be compared with other similar compounds, such as:
Phenylpropanolamine: Both compounds are sympathomimetic agents, but phenylpropanolamine has additional hydroxyl groups, making it more polar and affecting its pharmacokinetics.
Ephedrine: Similar to this compound, ephedrine is a norepinephrine releasing agent, but it also has direct agonist activity on adrenergic receptors.
Synephrine: This compound shares a similar chemical structure but has different pharmacological properties, including its use as a dietary supplement for weight loss.
Properties
Molecular Formula |
C16H26N2O2 |
---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)propyl]heptan-1-amine |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-13-17-14-7-8-15-9-11-16(12-10-15)18(19)20/h9-12,17H,2-8,13-14H2,1H3 |
InChI Key |
LAKCRRVRMIUBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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